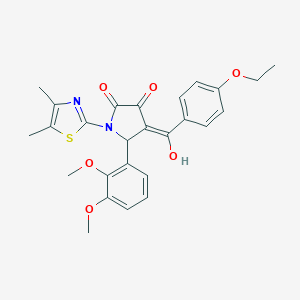![molecular formula C24H19BrN2O5 B266772 5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as ABPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ABPP is a synthetic compound that can be synthesized using various methods.
作用機序
ABPP works by irreversibly inhibiting serine hydrolases through covalent modification of the active site serine residue. ABPP contains a reactive carbonyl group that reacts with the active site serine residue of serine hydrolases, resulting in the formation of a covalent bond. This covalent modification leads to the irreversible inhibition of the enzyme, which can be used to identify and characterize serine hydrolases.
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects, including the inhibition of lipid metabolism, signal transduction, and neurotransmission. ABPP has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of ABPP is its ability to irreversibly inhibit serine hydrolases, making it a potent tool for the identification and characterization of enzymes and proteins. However, ABPP has some limitations, including its potential non-specific binding to other proteins and the irreversible nature of its inhibition, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of ABPP in scientific research. One potential direction is the development of ABPP-based probes for the identification and characterization of other classes of enzymes and proteins. Another potential direction is the development of ABPP-based therapeutics for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, ABPP is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ABPP can be synthesized using various methods and has been used in various scientific research applications, including the identification and characterization of enzymes and proteins. ABPP works by irreversibly inhibiting serine hydrolases through covalent modification of the active site serine residue. ABPP has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the use of ABPP in scientific research, including the development of ABPP-based probes and therapeutics.
合成法
ABPP can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with 3-allylphenol, followed by the reaction with 5-methyl-3-isoxazolyl-1,3-dihydro-2H-pyrrol-2-one. Another method involves the reaction of 3-(allyloxy)phenylboronic acid with 4-bromobenzoyl chloride, followed by the reaction with 5-methyl-3-isoxazolyl-1,3-dihydro-2H-pyrrol-2-one. Both methods result in the formation of ABPP as a white solid.
科学的研究の応用
ABPP has been used in various scientific research applications, including the identification and characterization of enzymes and proteins. ABPP is a potent inhibitor of serine hydrolases, which are enzymes that play a crucial role in various biological processes, including lipid metabolism, signal transduction, and neurotransmission. ABPP has been used to identify and characterize serine hydrolases in various organisms, including bacteria, plants, and animals.
特性
製品名 |
5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H19BrN2O5 |
分子量 |
495.3 g/mol |
IUPAC名 |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O5/c1-3-11-31-18-6-4-5-16(13-18)21-20(22(28)15-7-9-17(25)10-8-15)23(29)24(30)27(21)19-12-14(2)32-26-19/h3-10,12-13,21,28H,1,11H2,2H3/b22-20+ |
InChIキー |
RWDCZUUIMVDBLQ-LSDHQDQOSA-N |
異性体SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
正規SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266716.png)